1-Benzyl-3-(4-methoxyphenyl)-4-nitropyrrolidine
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Overview
Description
1-Benzyl-3-(4-methoxyphenyl)-4-nitropyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a nitro group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(4-methoxyphenyl)-4-nitropyrrolidine typically involves the reaction of benzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a cyclization reaction with a nitroalkane under basic conditions to yield the desired pyrrolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(4-methoxyphenyl)-4-nitropyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-Benzyl-3-(4-methoxyphenyl)-4-nitropyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-methoxyphenyl)-4-nitropyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-(4-methoxyphenyl)thiourea
- 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione
Uniqueness
1-Benzyl-3-(4-methoxyphenyl)-4-nitropyrrolidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities compared to similar compounds. The combination of benzyl, methoxyphenyl, and nitro groups in a pyrrolidine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-benzyl-3-(4-methoxyphenyl)-4-nitropyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-23-16-9-7-15(8-10-16)17-12-19(13-18(17)20(21)22)11-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUHSIULUFPYKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2[N+](=O)[O-])CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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